molecular formula C21H40O10 B13121037 2,2'-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane)

2,2'-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane)

Cat. No.: B13121037
M. Wt: 452.5 g/mol
InChI Key: BXVFHUGGHHJVMJ-UHFFFAOYSA-N
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Description

2,2’-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane): is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and oxirane (epoxide) groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane) typically involves the reaction of a polyether with an epoxidizing agent. One common method is the reaction of a polyether diol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the epoxide groups.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the polyether and epichlorohydrin are reacted under controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and may require the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxirane groups in the compound can undergo oxidation reactions to form diols.

    Reduction: Reduction of the oxirane groups can lead to the formation of alcohols.

    Substitution: The oxirane groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the epoxide ring to form new compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic or acidic conditions.

Major Products:

    Diols: Formed from oxidation reactions.

    Alcohols: Resulting from reduction reactions.

    Substituted Compounds: Produced from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

  • Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.
  • Acts as a building block in the synthesis of more complex organic molecules.

Biology:

  • Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Medicine:

  • Explored for its potential as a biocompatible material in medical implants and devices.

Industry:

  • Utilized in the production of high-performance coatings and adhesives due to its reactive oxirane groups.

Mechanism of Action

The mechanism by which 2,2’-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane) exerts its effects is primarily through the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is harnessed in applications such as cross-linking in polymers and the formation of stable drug complexes.

Comparison with Similar Compounds

    Polyethylene glycol diglycidyl ether: Similar in structure but with shorter polyether chains.

    Bisphenol A diglycidyl ether: Contains aromatic groups instead of the long aliphatic chain.

Uniqueness:

  • The long aliphatic chain in 2,2’-(2,5,8,11,14,17,20,24-Octaoxapentacosane-1,25-diyl)bis(oxirane) provides unique flexibility and hydrophobicity, making it suitable for specific applications where these properties are desired.
  • The multiple oxirane groups offer multiple reactive sites, enhancing its utility in cross-linking and polymerization reactions.

Properties

Molecular Formula

C21H40O10

Molecular Weight

452.5 g/mol

IUPAC Name

2-[3-[2-[2-[2-[2-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propoxymethyl]oxirane

InChI

InChI=1S/C21H40O10/c1(3-28-16-20-18-30-20)2-22-4-5-23-6-7-24-8-9-25-10-11-26-12-13-27-14-15-29-17-21-19-31-21/h20-21H,1-19H2

InChI Key

BXVFHUGGHHJVMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCCOCCOCCOCCOCCOCCOCCOCC2CO2

Origin of Product

United States

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